N-(4-methylphenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carboxamide
CAS No.:
Cat. No.: VC9330473
Molecular Formula: C17H23N3O3
Molecular Weight: 317.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H23N3O3 |
|---|---|
| Molecular Weight | 317.4 g/mol |
| IUPAC Name | N-(4-methylphenyl)-4-(oxolane-2-carbonyl)piperazine-1-carboxamide |
| Standard InChI | InChI=1S/C17H23N3O3/c1-13-4-6-14(7-5-13)18-17(22)20-10-8-19(9-11-20)16(21)15-3-2-12-23-15/h4-7,15H,2-3,8-12H2,1H3,(H,18,22) |
| Standard InChI Key | OQAMFPKZLHCXSD-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C(=O)C3CCCO3 |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C(=O)C3CCCO3 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a piperazine ring substituted at the 1-position with a carboxamide group linked to a 4-methylphenyl moiety. The 4-position of the piperazine is functionalized with a tetrahydrofuran-2-ylcarbonyl group, introducing both lipophilic (tetrahydrofuran) and hydrogen-bonding (carbonyl) elements. This hybrid structure balances solubility and membrane permeability, critical for bioavailability .
Table 1: Comparative Physicochemical Properties of Piperazine Derivatives
*Estimated using analogous piperazine derivatives .
Synthesis and Optimization
Key Synthetic Routes
The synthesis involves three sequential reactions:
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Piperazine Functionalization: Reaction of piperazine with 4-methylphenyl isocyanate forms the carboxamide backbone.
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Tetrahydrofarbonyl Introduction: Acylation using tetrahydrofuran-2-carbonyl chloride in the presence of a base (e.g., sodium hydride) in dimethyl sulfoxide (DMSO) at 60–80°C.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >90% purity.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Piperazine, 4-methylphenyl isocyanate, DMSO, 25°C, 12h | 78 | 85 |
| 2 | Tetrahydrofuran-2-carbonyl chloride, NaH, DMSO, 80°C, 6h | 65 | 92 |
| 3 | Column chromatography (EtOAc/Hexane 3:7) | 89 | 95 |
Challenges and Innovations
Steric hindrance from the tetrahydrofuran group complicates acylation, necessitating elevated temperatures and polar aprotic solvents . A modified Bruylants approach, as used in tert-butyl piperazine derivatives, could enhance yields by stabilizing intermediates .
Biological Activities and Mechanistic Insights
Receptor Interactions
Piperazine derivatives exhibit affinity for serotonin (5-HT), dopamine (D), and sigma receptors. The tetrahydrofuran moiety in N-(4-methylphenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carboxamide may enhance blood-brain barrier penetration, suggesting CNS applications .
Future Directions
Pharmacological Studies
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In Vivo Efficacy: Testing in murine models of CNS disorders or infections.
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Structure-Activity Relationships (SAR): Modifying the tetrahydrofuran group to optimize receptor selectivity .
Industrial Applications
Patent EP3700902B1 highlights piperazine carboxamides as TRPC6 inhibitors for treating renal diseases . Licensing this scaffold could accelerate therapeutic development.
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